molecular formula C22H20ClN3O4 B2434098 methyl 4-chloro-2-({[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate CAS No. 1252853-80-7

methyl 4-chloro-2-({[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

Cat. No.: B2434098
CAS No.: 1252853-80-7
M. Wt: 425.87
InChI Key: HPDRHNCKUXFHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-chloro-2-({[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C22H20ClN3O4 and its molecular weight is 425.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: Various studies have explored the synthesis of related compounds using different techniques. For example, Sah et al. (2014) demonstrated the synthesis of formazans from a Mannich base, showing moderate antimicrobial activity (Sah, Bidawat, Seth, & Gharu, 2014). Toplak et al. (1999) discussed the synthesis of heterocyclic systems using methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
  • Chemical Structure and Activity: The chemical structures of synthesized compounds are typically established using various spectral techniques, and their activities (e.g., antimicrobial) are assessed (Desai, Shihora, & Moradia, 2007).

Pharmacological and Biological Applications

  • Antimicrobial and Anti-inflammatory Activities: Compounds synthesized from related chemical structures have shown moderate antimicrobial and anti-inflammatory activities. This includes studies by Kalsi et al. (1990), who explored the synthesis of indolyl azetidinones and their activity (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).
  • Molecular Docking and Screening: Flefel et al. (2018) conducted molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives, showing antimicrobial and antioxidant activity (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Synthesis of Heterocyclic Systems

  • Preparation of Derivatives: Selič et al. (1997) prepared derivatives of pyrido[1,2-a]pyrimidin-4-ones and other heterocyclic systems using related chemical compounds (Selič, Grdadolnik, & Stanovnik, 1997).

Anticonvulsant and Muscle Relaxant Activities

  • Evaluation of Activities: Sharma et al. (2013) synthesized a series of compounds, evaluating them for anticonvulsant activity and muscle relaxant activity, demonstrating promising results (Sharma, Verma, Sharma, & Prajapati, 2013).

Antiproliferative Effects

Properties

IUPAC Name

methyl 4-chloro-2-[[2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4/c1-13-4-5-15(10-14(13)2)18-8-9-21(28)26(25-18)12-20(27)24-19-11-16(23)6-7-17(19)22(29)30-3/h4-11H,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDRHNCKUXFHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)Cl)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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